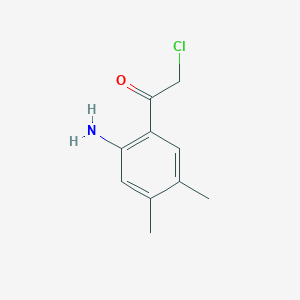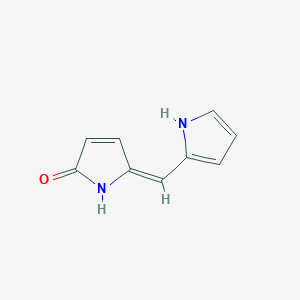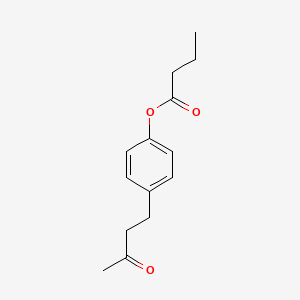![molecular formula C9H11NO2 B13795352 1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-ol CAS No. 270260-38-3](/img/structure/B13795352.png)
1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-ol is an organic compound with the molecular formula C9H11NO2 It is characterized by the presence of a hydroxyimino group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-ol typically involves the reaction of 4-acetylbenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of ethanol as a solvent and sodium hydroxide as a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed
Oxidation: Formation of 4-acetylbenzaldehyde or 4-acetylbenzoic acid.
Reduction: Formation of 4-(aminomethyl)phenylethanol.
Substitution: Formation of various substituted derivatives, such as 4-nitro, 4-bromo, or 4-sulfonyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Wirkmechanismus
The mechanism of action of 1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways related to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Acetylbenzaldehyde: A precursor in the synthesis of 1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-ol.
4-(Aminomethyl)phenylethanol: A reduction product of the compound.
4-Nitrobenzaldehyde: A nitration product of the compound.
Uniqueness
This compound is unique due to the presence of both hydroxyimino and ethan-1-ol functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for diverse applications and makes it a valuable compound in various research and industrial contexts .
Eigenschaften
CAS-Nummer |
270260-38-3 |
|---|---|
Molekularformel |
C9H11NO2 |
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
1-[4-(hydroxyiminomethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H11NO2/c1-7(11)9-4-2-8(3-5-9)6-10-12/h2-7,11-12H,1H3 |
InChI-Schlüssel |
FQVRFXRMZTVRKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)C=NO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


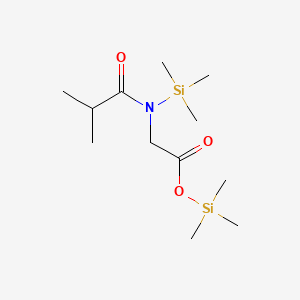
![2-Anthracenesulfonic acid, 1-amino-4-[[3-[[(3,6-dichloro-4-pyridazinyl)carbonyl]amino]-2-methyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B13795287.png)
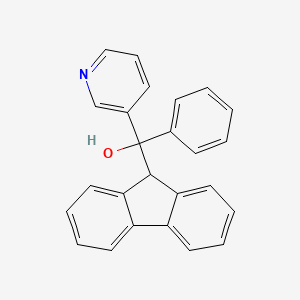
![Hexanoic acid, 6-[(2-ethyl-1-oxohexyl)amino]-](/img/structure/B13795293.png)
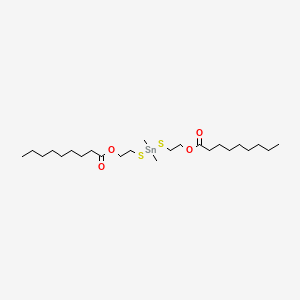

![tert-butyl N-[1-(azetidin-3-yl)piperidin-4-yl]-N-methylcarbamate](/img/structure/B13795300.png)
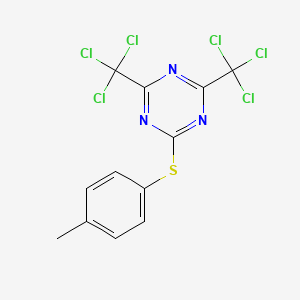
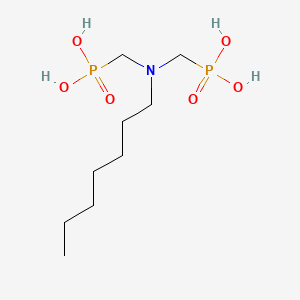
![3-([3-Ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-5-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-3-cyclohexene-1-carboxamide](/img/structure/B13795312.png)
